molecular formula C14H8BrNO3 B14431504 1,4-Acridinedione, 3-bromo-2-methoxy- CAS No. 77282-37-2

1,4-Acridinedione, 3-bromo-2-methoxy-

Cat. No.: B14431504
CAS No.: 77282-37-2
M. Wt: 318.12 g/mol
InChI Key: VBSQGPMTEQVKDH-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,4-Acridinedione, 3-bromo-2-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .

Mechanism of Action

The mechanism of action of 1,4-Acridinedione, 3-bromo-2-methoxy- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with proteins and other biomolecules, further contributing to its biological effects .

Properties

CAS No.

77282-37-2

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

IUPAC Name

3-bromo-2-methoxyacridine-1,4-dione

InChI

InChI=1S/C14H8BrNO3/c1-19-14-10(15)13(18)11-8(12(14)17)6-7-4-2-3-5-9(7)16-11/h2-6H,1H3

InChI Key

VBSQGPMTEQVKDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=NC3=CC=CC=C3C=C2C1=O)Br

Origin of Product

United States

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